

Core Molecular Identity of N-(3-cyanophenyl)acetamide

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Compound of Interest

Compound Name: **N-(3-cyanophenyl)acetamide**

Cat. No.: **B184236**

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N-(3-cyanophenyl)acetamide is an aromatic compound featuring an acetamide group and a nitrile group substituted on a benzene ring at the meta position. Understanding its fundamental identifiers is the first step in any rigorous scientific inquiry, ensuring data integrity and unambiguous communication across global research platforms.

Identifier Type	Value	Source
IUPAC Name	N-(3-cyanophenyl)acetamide	PubChem[1]
CAS Number	58202-84-9	Guidechem[2]
Molecular Formula	C ₉ H ₈ N ₂ O	PubChem[1]
Molecular Weight	160.17 g/mol	PubChem[1]
Canonical SMILES	CC(=O)NC1=CC=CC(=C1)C#N	PubChem[1]
InChI	InChI=1S/C9H8N2O/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,1H3,(H,11,12)	PubChem[1]
InChIKey	KXBIARKNAZXRGCUHFFFAOYSA-N	PubChem[1]

```
graph "N_3_cyanophenyl_acetamide_structure" {
  layout=neato;
```

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node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes with positions
N1 [label="N", pos="0,0!"];
C1 [label="C", pos="-1.2,-0.5!"];
C2 [label="C", pos="-2.4,0!"];
O1 [label="O", pos="-1.2,-1.5!"];
C3 [label="C", pos="1.2,0.5!"];
C4 [label="C", pos="2.4,0!"];
C5 [label="C", pos="3.6,0.5!"];
C6 [label="C", pos="3.6,1.5!"];
C7 [label="C", pos="2.4,2!"];
C8 [label="C", pos="1.2,1.5!"];
C9 [label="C", pos="4.8,0!"];
N2 [label="N", pos="5.8, -0.25!"];
```

```
// Edges for bonds
C1 -- C2;
C1 -- O1 [style=double];
C1 -- N1;
N1 -- C3;
C3 -- C4 -- C5 -- C6 -- C7 -- C8 -- C3;
C5 -- C9;
C9 -- N2 [style=triple];
```

```
// Implicit hydrogens (labels)
H1 [label="H3", pos="-3.2, -0.25!"];
H2 [label="H", pos="-0.25, 0.5!"];
edge [style=invis];
C2 -- H1;
N1 -- H2;
}
```

Caption: 2D Chemical Structure of **N-(3-cyanophenyl)acetamide**.

Machine-Readable Identifiers: A Deep Dive into SMILES and InChI

In cheminformatics and computational drug discovery, converting complex 2D or 3D structures into a linear text string is essential for database storage, searching, and machine learning applications.^[3] SMILES and InChI are the two dominant standards for this purpose.^[4]

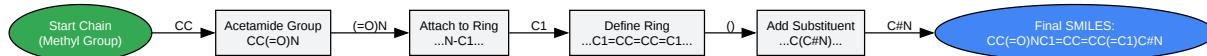
SMILES: Simplified Molecular-Input Line-Entry System

SMILES notation represents a molecular structure as a graph traversal.^[5] It is compact and relatively human-readable, making it popular for data input and AI model training.^[3]

The SMILES for **N-(3-cyanophenyl)acetamide** is CC(=O)NC1=CC=CC(=C1)C#N. Let's deconstruct this:

- CC(=O)N: This describes the acetamide group.
 - C: The first methyl carbon.
 - C: The adjacent carbonyl carbon.
 - (=O): A double bond to an oxygen atom, enclosed in parentheses as it's a branch from the main chain.
 - N: The nitrogen atom of the amide.
- C1=CC=CC(=C1)C#N: This describes the 3-cyanophenyl group attached to the amide nitrogen.
 - C1: A carbon atom that is part of a ring, labeled with the number '1'.
 - =CC=C: A sequence of alternating double and single bonds in the aromatic ring. SMILES parsers recognize this pattern as aromatic.
 - C(=C1): The final carbon in the ring, which is bonded back to the first carbon (C1) to close the loop.

- C#N: A carbon atom attached to the ring, which is triple-bonded (#) to a nitrogen atom (the nitrile group). The parentheses around this group are omitted here as it forms a linear chain off the ring.



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Caption: Logical workflow for generating the SMILES string.

InChI: The International Chemical Identifier

Developed by IUPAC, InChI is a non-proprietary, unique, and canonical identifier.[\[6\]](#) Its key advantage is that a specific molecule will always generate the exact same InChI string, which is critical for database integrity.[\[3\]](#) It has a layered format, allowing for incremental specification of detail.

The InChI for **N-(3-cyanophenyl)acetamide** is InChI=1S/C9H8N2O/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,1H3,(H,11,12).

- InChI=1S: Version 1, Standard InChI.
- /C9H8N2O: The molecular formula layer.
- /c1-7(12)11-9-4-2-3-8(5-9)6-10: The connectivity layer. It numbers the heavy atoms (non-hydrogens) and describes the bonds. For example, 7(12) means atom 7 is bonded to atom 12, and 9-4 means atom 9 is bonded to atom 4.
- /h2-5H,1H3,(H,11,12): The hydrogen layer. 2-5H indicates that atoms 2, 3, 4, and 5 each have one hydrogen. 1H3 indicates atom 1 has three hydrogens (the methyl group). (H,11,12) indicates mobile hydrogens, in this case, the amide proton which can tautomerize between the nitrogen (11) and oxygen (12).

InChI=1S	
Formula Layer	C9H8N2O
Connectivity Layer	c1-7(12)11-9-4-2-3-8(5-9)6-10
Hydrogen Layer	h2-5H,1H3,(H,11,12)

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Caption: Layered structure of the InChI identifier.

InChIKey: The Database-Friendly Hash

The full InChI string can be long. The InChIKey is a 27-character, fixed-length hashed version of the InChI, designed for efficient and reliable database indexing and web searching.^[6] For **N-(3-cyanophenyl)acetamide**, the InChIKey is KXBIARKNAZXRGC-UHFFFAOYSA-N.

The Nitrile Moiety: A Pillar of Modern Drug Design

The inclusion of a nitrile (-C≡N) group is a well-established strategy in medicinal chemistry.^[7] Far from being an inert placeholder, the nitrile group is a versatile pharmacophore that can significantly enhance a molecule's drug-like properties.^[8]

- Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.^[8]
- Hydrogen Bond Acceptor: The nitrogen atom of the nitrile is a potent hydrogen bond acceptor, allowing it to form key interactions with protein targets in sterically confined active sites.^[8]
- Bioisostere: The nitrile group can act as a bioisostere for carbonyl groups, hydroxyl groups, or even halogen atoms. This allows medicinal chemists to fine-tune polarity, binding interactions, and ADME properties without drastic changes to the molecular scaffold.^[9]
- Dipolar Interactions: The strong dipole moment of the C≡N bond can facilitate favorable polar interactions within a protein's binding pocket, contributing to higher binding affinity.^[8]

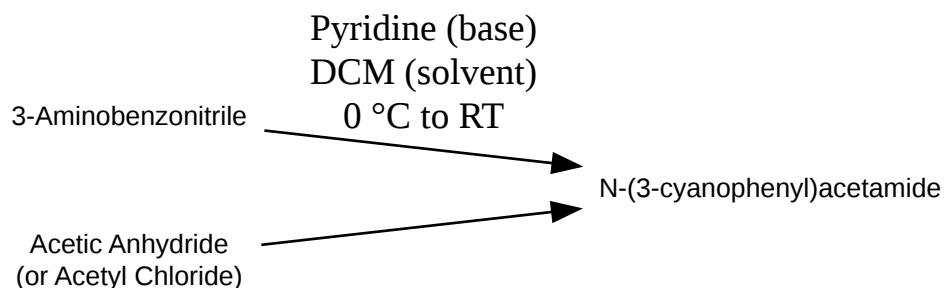
For a molecule like **N-(3-cyanophenyl)acetamide**, the nitrile group provides a key interaction point and modulates the electronic properties of the aromatic ring, influencing its potential as a

scaffold in drug discovery programs.

Synthesis and Characterization: A Self-Validating Protocol

A reliable synthesis is the foundation of any chemical research. The most direct and industrially relevant synthesis of **N-(3-cyanophenyl)acetamide** involves the acylation of 3-aminobenzonitrile. This method is efficient and utilizes readily available starting materials.

Proposed Synthetic Route



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Caption: Proposed synthesis via N-acylation.

Detailed Experimental Protocol

Objective: To synthesize **N-(3-cyanophenyl)acetamide** via N-acylation of 3-aminobenzonitrile.

Materials:

- 3-Aminobenzonitrile (1.0 eq)
- Acetic Anhydride (1.1 eq) or Acetyl Chloride (1.1 eq)
- Pyridine (1.5 eq) or Triethylamine (1.5 eq)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric Acid (HCl)

- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Hexanes and Ethyl Acetate for recrystallization

Procedure:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 3-aminobenzonitrile (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of amine).
- Base Addition: Add pyridine or triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice-water bath.
- Acylation: Dissolve acetic anhydride or acetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acylating agent dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- Workup - Quenching: Carefully quench the reaction by slowly adding 1 M HCl solution. Transfer the mixture to a separatory funnel.
- Workup - Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO_3 solution (2x), and finally with brine (1x). The acidic wash removes excess pyridine/triethylamine, and the basic wash removes any unreacted acetic anhydride and acetic acid byproduct.
- Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

- Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford **N-(3-cyanophenyl)acetamide** as a pure solid.

Expected Characterization Data

The identity and purity of the synthesized compound must be confirmed by spectroscopic analysis.

Property	Expected Value / Observation	Rationale
Appearance	White to off-white solid	Typical for pure organic solids of this type.
¹ H NMR (400 MHz, DMSO-d ₆)	δ ~10.4 (s, 1H, NH), 8.1 (s, 1H, ArH), 7.8 (d, 1H, ArH), 7.6 (d, 1H, ArH), 7.5 (t, 1H, ArH), 2.1 (s, 3H, CH ₃)	The amide proton is typically a broad singlet downfield. The aromatic protons will show distinct splitting patterns in the 7-8 ppm region. The methyl protons will be a sharp singlet around 2 ppm.
¹³ C NMR (100 MHz, DMSO-d ₆)	δ ~169 (C=O), 139 (Ar-C), 131 (Ar-CH), 129 (Ar-CH), 125 (Ar-CH), 124 (Ar-CH), 118 (C≡N), 112 (Ar-C-CN), 24 (CH ₃)	The carbonyl carbon is significantly downfield. The aromatic carbons appear in the 110-140 ppm range, with the nitrile carbon also in this region. The methyl carbon is upfield.
FT-IR (KBr, cm ⁻¹)	~3300 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2230 (C≡N stretch), ~1670 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)	These are characteristic vibrational frequencies. The nitrile stretch is particularly sharp and diagnostic. The amide I and II bands are also strong and confirm the presence of the acetamide group.

Conclusion

N-(3-cyanophenyl)acetamide serves as an excellent case study for the foundational principles of chemical identification and its application in modern research. A mastery of its identifiers, from the human-readable IUPAC name to the machine-optimized InChIKey, is non-negotiable for ensuring data quality and leveraging computational tools in drug discovery. Furthermore, a deep understanding of the chemical rationale behind its synthesis and the strategic value of its nitrile functional group provides researchers with the field-proven insights necessary to innovate and develop the next generation of therapeutics.

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